

# Application Note: Analysis of Carbophenothion using Gas Chromatography-Mass Spectrometry

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Compound of Interest						
Compound Name:	Carbophenothion					
Cat. No.:	B1668428	Get Quote				

#### Introduction

**Carbophenothion** is an organophosphate pesticide and acaricide that has been used to control pests on a variety of agricultural crops.[1] Due to its potential toxicity to humans and animals, regulatory bodies worldwide have established maximum residue limits (MRLs) for **Carbophenothion** in food and environmental samples.[1] Gas chromatography coupled with mass spectrometry (GC-MS), particularly tandem mass spectrometry (GC-MS/MS), is a highly effective analytical technique for the identification and quantification of **Carbophenothion** residues.[1] This method offers excellent sensitivity and selectivity, which is crucial for analyzing complex matrices such as fruits, vegetables, and other food products.[2][3][4]

This application note provides a detailed protocol for the analysis of **Carbophenothion** using GC-MS/MS, including sample preparation, instrumental analysis, and data interpretation.

### Principle

The analysis of **Carbophenothion** by GC-MS involves two main stages: separation by gas chromatography and detection by mass spectrometry. In the GC system, the sample extract is vaporized and carried by an inert gas through a capillary column. The separation of **Carbophenothion** from other components in the sample is achieved based on its volatility and interaction with the stationary phase of the column.

Following separation, the eluted **Carbophenothion** enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its fragments are then



separated based on their mass-to-charge ratio (m/z).[5][6][7] For enhanced selectivity and sensitivity, tandem mass spectrometry (MS/MS) is often employed. In this mode, a specific precursor ion of **Carbophenothion** is selected and fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), significantly reduces matrix interference and allows for accurate quantification at low levels.[2]

## **Experimental Protocols**

1. Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[2][3] A common procedure using acetonitrile extraction and dispersive solid-phase extraction (dSPE) for cleanup is outlined below.

#### Materials:

- Acetonitrile (ACN)
- Magnesium sulfate (anhydrous)
- Sodium chloride (NaCl)
- Dispersive SPE (dSPE) tubes containing primary secondary amine (PSA) and anhydrous magnesium sulfate.
- Centrifuge tubes (50 mL and 2 mL)
- Centrifuge
- Vortex mixer

#### Procedure:

- Homogenization: Homogenize a representative portion of the sample (e.g., fruit or vegetable).
- Extraction:



- Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[3]
- Add 10-15 mL of acetonitrile.[3]
- Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate and sodium chloride).[3]
- Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and extraction of Carbophenothion into the acetonitrile layer.[3]
- Centrifuge the tube at ≥ 3000 rpm for 5 minutes to separate the organic layer from the solid and aqueous layers.[3]
- Cleanup (dSPE):
  - Take an aliquot of the supernatant (acetonitrile extract) and transfer it to a 2 mL dSPE tube containing PSA and anhydrous magnesium sulfate.
  - Vortex for 30 seconds.
  - Centrifuge at high speed for 2 minutes.
- Final Extract:
  - The resulting supernatant is the final extract. This can be directly injected into the GC-MS system or can be further concentrated and reconstituted in a suitable solvent like hexane or acetone if necessary.[2]
- 2. GC-MS/MS Analysis

The following table outlines typical instrumental parameters for the analysis of **Carbophenothion**. These parameters may require optimization based on the specific instrument and column used.



Parameter	Condition			
Gas Chromatograph (GC)				
Column	HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 μm film thickness[8]			
Carrier Gas	Helium at a constant flow rate of 1.0-1.2 mL/min[9]			
Injection Volume	1 μL			
Injector Temperature	250 - 280 °C			
Oven Program	Initial temperature 70-80°C, hold for 1-2 min, ramp at 25°C/min to 150°C, then ramp at 5-10°C/min to 280-300°C, hold for 5-10 min.			
Mass Spectrometer (MS)				
Ionization Mode	Electron Ionization (EI) at 70 eV[9]			
Ion Source Temperature	230 - 250 °C			
Transfer Line Temperature	280 - 300 °C			
Acquisition Mode	Multiple Reaction Monitoring (MRM)			

## **Data Presentation**

Quantitative Data for Carbophenothion Analysis

The following table summarizes the key quantitative parameters for the GC-MS/MS analysis of **Carbophenothion**.

Analyte	Retentio n Time (min)	Precurs or Ion (m/z)	Product Ion 1 (m/z)	Collisio n Energy 1 (eV)	Product Ion 2 (m/z)	Collisio n Energy 2 (eV)	LOQ (μg/kg)
Carboph enothion	~8.0 - 8.3	342	157	10	199	10	2[10]

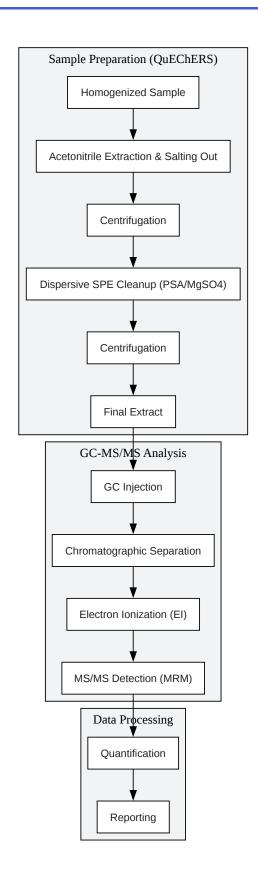


Note: Retention times can vary depending on the specific GC column and oven temperature program. Precursor and product ions are based on common fragmentation patterns of **Carbophenothion**. Collision energies should be optimized for the specific instrument being used.

## Visualization

Experimental Workflow for Carbophenothion Analysis





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Caption: Workflow for Carbophenothion Analysis.



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